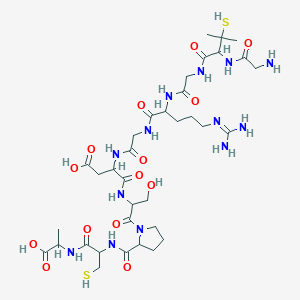

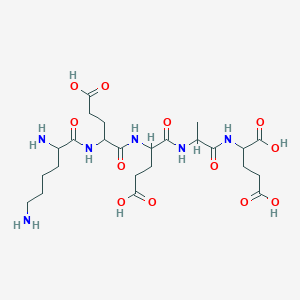

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2 は、様々なアミノ酸で構成された合成ペプチドです。このようなペプチドは、天然の生物学的プロセスや相互作用を模倣する能力があるため、科学研究で頻繁に使用されています。

準備方法

合成経路および反応条件

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2 の合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。プロセスには以下が含まれます。

脱保護: 樹脂に結合しているアミノ酸から保護基を除去します。

カップリング: HBTUやDICなどのカップリング試薬を使用して、シーケンスの次のアミノ酸を付加します。

切断: トリフルオロ酢酸 (TFA) などの切断試薬を使用して、ペプチドを樹脂から切り離します。

工業的生産方法

ペプチドの工業的生産では、SPPSプロセスを合理化する自動ペプチド合成機が頻繁に使用されます。これらの機械は複数の合成サイクルを処理でき、最終製品の高純度と高収率を確保できます。

化学反応の分析

反応の種類

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2: は、以下を含む様々な化学反応を受けることができます。

酸化: メチオニン残基はメチオニンスルホキシドに酸化される可能性があります。

還元: ジスルフィド結合が存在する場合、遊離チオールに還元される可能性があります。

置換: アミノ酸残基は他の官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 過酸化水素または過ギ酸。

還元: ジチオスレイトール (DTT) またはトリス(2-カルボキシエチル)ホスフィン (TCEP)。

置換: SPPSで使用される様々な保護基とカップリング試薬。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、メチオニンの酸化はメチオニンスルホキシドをもたらし、ジスルフィド結合の還元は遊離チオールをもたらします。

科学研究への応用

This compound: は、科学研究で数多くの応用があります。

化学: ペプチド合成と反応を研究するためのモデルペプチドとして使用されます。

生物学: タンパク質-タンパク質相互作用や酵素-基質特異性の研究に使用されます。

医学: 潜在的な治療効果や薬物送達担体としての可能性について調査されています。

産業: ペプチドベースの材料やセンサーの開発に利用されています。

科学的研究の応用

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2: has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and sensors.

作用機序

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2 の作用機序は、その特定の用途によって異なります。一般的に、ペプチドは特定の受容体や酵素に結合し、その活性を調節することで作用します。関与する分子標的と経路は、ペプチドの配列と構造に基づいて大きく異なる可能性があります。

類似化合物の比較

類似化合物

- H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2

- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

独自性

This compound: は、Bpa (p-ベンゾイルフェニルアラニン) などの特定のアミノ酸の存在により、独自な化学的特性と反応性を示します。この独自性は、特定の相互作用や修飾が必要な特定の研究用途において特に役立ちます。

類似化合物との比較

Similar Compounds

- H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-DL-His-DL-Leu-DL-Met-NH2

- H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2

Uniqueness

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Bpa-Gly-DL-Leu-DL-Met-NH2: is unique due to the presence of specific amino acids like Bpa (p-benzoylphenylalanine), which can introduce unique chemical properties and reactivity. This uniqueness can make it particularly useful in certain research applications where specific interactions or modifications are required.

特性

IUPAC Name |

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H102N18O14S/c1-41(2)37-51(64(97)81-47(60(75)93)31-36-103-3)80-58(91)40-79-61(94)52(39-43-23-25-45(26-24-43)59(92)44-17-8-5-9-18-44)85-65(98)53(38-42-15-6-4-7-16-42)86-63(96)48(27-29-56(73)89)82-62(95)49(28-30-57(74)90)83-66(99)55-22-14-35-88(55)69(102)50(20-10-11-32-71)84-67(100)54-21-13-34-87(54)68(101)46(72)19-12-33-78-70(76)77/h4-9,15-18,23-26,41,46-55H,10-14,19-22,27-40,71-72H2,1-3H3,(H2,73,89)(H2,74,90)(H2,75,93)(H,79,94)(H,80,91)(H,81,97)(H,82,95)(H,83,99)(H,84,100)(H,85,98)(H,86,96)(H4,76,77,78) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMKXQSZKNGIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H102N18O14S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1451.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)

![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)

![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)